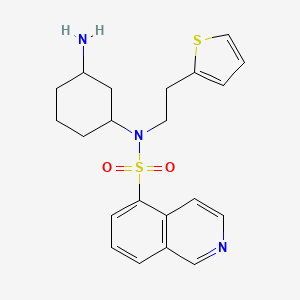
Bis(3-methylbutyl) propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methylbutyl) propyl phosphate: is an organophosphate compound with the molecular formula C13H29O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 3-methylbutyl groups and a propyl phosphate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) propyl phosphate typically involves the reaction of 3-methylbutanol with propyl phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
3-methylbutanol+propyl phosphoric acid→bis(3-methylbutyl) propyl phosphate+water
The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure consistency and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Bis(3-methylbutyl) propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
Bis(3-methylbutyl) propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.
作用机制
The mechanism of action of bis(3-methylbutyl) propyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity towards target molecules. The pathways involved include phosphorylation and dephosphorylation reactions, which are essential for regulating various biochemical processes.
相似化合物的比较
- Bis(2-methylbutyl) propyl phosphate
- Bis(3-methylbutyl) ethyl phosphate
- Bis(3-methylbutyl) butyl phosphate
Comparison: Bis(3-methylbutyl) propyl phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the propyl group can influence its hydrophobicity and interaction with biological membranes, making it more or less effective in certain applications.
属性
CAS 编号 |
646450-39-7 |
|---|---|
分子式 |
C13H29O4P |
分子量 |
280.34 g/mol |
IUPAC 名称 |
bis(3-methylbutyl) propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-15-18(14,16-10-7-12(2)3)17-11-8-13(4)5/h12-13H,6-11H2,1-5H3 |
InChI 键 |
AUMGLEPKUIFTNK-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(OCCC(C)C)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

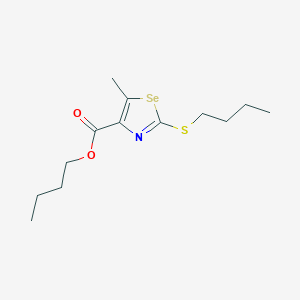
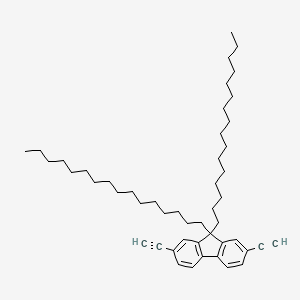
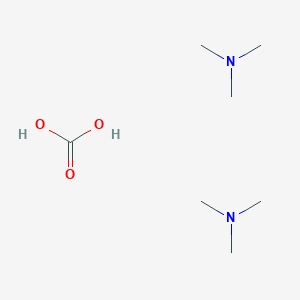
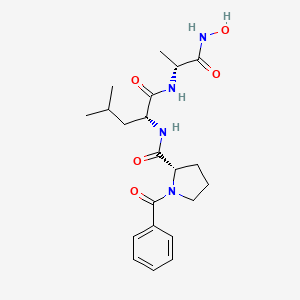
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
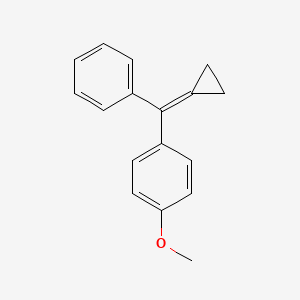
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
